molecular formula C9H7BrO3 B1339878 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 99067-25-1

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No. B1339878
CAS RN: 99067-25-1
M. Wt: 243.05 g/mol
InChI Key: GRPOMPOKJNVQKD-UHFFFAOYSA-N
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Description

The compound 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is not directly mentioned in the provided papers. However, the papers discuss closely related compounds within the benzodiazepine family, which share a similar structural motif to the benzodioxine system. The first paper describes a new synthesis route for a brominated benzodiazepine derivative, while the second paper details the synthesis and crystal structures of two other brominated benzodiazepine derivatives with different alkyl substituents and their impact on molecular conformation and crystal assembly .

Synthesis Analysis

The synthesis of related benzodiazepine compounds involves several steps, including acylation, hydrolysis, and cyclization reactions. In the first paper, the synthesis starts from bromazepam and involves acylation with lead tetraacetate/potassium iodide in acetic acid, followed by mild hydrolysis. The paper also discusses the improved hexamine cyclization of an intermediate into bromazepam, via a quaternary hexaminium salt . The second paper describes the treatment of a brominated benzodiazepine with methyl or hexyl tosylate to yield different alkylated products .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is influenced by the substituents present on the core structure. X-ray crystallography confirms that the two products synthesized in the second paper differ in the identity of the alkyl substituent and crystallize in different molecular forms due to proton migration. This leads to significant changes in the conformation of the central molecular fragment and influences the assembly mode in the crystal .

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions, including thermal rearrangement and heating with reagents like manganese(III) acetate in acetic acid. These reactions lead to the formation of different rearrangement products, such as quinazolin-2-aldehyde, ester, and acid derivatives. The presence of lead tetraacetate/potassium iodide or iodine also influences the reaction outcomes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde are not directly provided, the papers do discuss properties related to the crystal structures of synthesized benzodiazepine derivatives. The crystallographic analysis reveals how different alkyl substituents and proton migration affect the molecular conformation and intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for the assembly of the molecules in the crystal lattice .

Scientific Research Applications

Synthesis Routes and Intermediates in Medicinal Chemistry

The synthesis of pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, including 7-Bromo derivatives, plays a critical role in antibacterial medicinal chemistry. These compounds are synthesized from kojic acid, providing multigram quantities of each aldehyde necessary for developing new antibacterial agents (Barfoot et al., 2010).

Antibacterial and Antidiabetic Agents

A series of compounds incorporating the 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde structure have been synthesized to evaluate their potential as antibacterial and antidiabetic agents. These compounds have shown varying degrees of effectiveness against bacterial infections and in inhibiting α-glucosidase enzyme, which is a target for antidiabetic therapy. The research signifies the chemical's utility in creating new therapeutic options for managing diabetes and bacterial infections (Abbasi et al., 2023).

Development of Anti-Diabetic and Antibacterial Compounds

Further research into derivatives of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde has led to the development of novel compounds with potential anti-diabetic and antibacterial properties. These studies highlight the versatility of the chemical in contributing to the synthesis of agents that could be effective in treating type-2 diabetes and bacterial infections, offering a foundation for future pharmaceutical innovations (Abbasi et al., 2022).

Photolabile Protecting Group for Aldehydes and Ketones

The compound has been utilized as a photolabile protecting group for aldehydes and ketones in synthetic organic chemistry, demonstrating its applicability in light-assisted, base-mediated cyclization reactions. This usage underscores the compound's significance in facilitating controlled reactions essential for complex organic synthesis (Lu et al., 2003).

properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPOMPOKJNVQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556477
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

CAS RN

99067-25-1
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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